Cas no 17933-03-8 (m-Methylphenylboronic Acid)

m-Methylphenylboronic Acid is a versatile boronic acid derivative with the chemical formula C₇H₉BO₂. It serves as a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds with high selectivity and efficiency. The meta-methyl substitution enhances its stability and reactivity in palladium-catalyzed transformations. This compound is also useful in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its crystalline solid form and moderate solubility in common organic solvents facilitate handling and purification. With consistent purity and reliable performance, m-Methylphenylboronic Acid is a preferred choice for researchers in medicinal chemistry and materials science.
m-Methylphenylboronic Acid structure
m-Methylphenylboronic Acid structure
Product Name:m-Methylphenylboronic Acid
CAS No:17933-03-8
MF:C7H9BO2
MW:135.956162214279
MDL:MFCD00040198
CID:50924
PubChem ID:24864528
Update Time:2025-06-11

m-Methylphenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methylphenylboronic acid
    • m-Tolylboronic acid
    • 3-Methylphenylboronic Acid (contains varying amounts of Anhydride)
    • 3-Tolylboronic acid
    • (3-methylphenyl)boronic acid
    • 3-METHYLBENZENEBORONIC ACID
    • Losartan
    • (3-Methylphenyl)Boranediol
    • 3-MePhB(OH)2
    • 3-tolyboronic acid
    • meta-methylphenylboronic acid
    • m-methylphenylboronic acid
    • m-Boronotoluene
    • m-Methylbenzeneboronic acid
    • m-Tolueneboronic acid
    • m-Tolyldihydroxyborane
    • 3-Methylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • m-Tolylboronic Acid (contains varying amounts of Anhydride)
    • AKOS BRN-0018
    • 3-Boronotoluene
    • M-TOLYBORONICACID
    • -Tolylboronic acid
    • RARECHEM AH PB 0229
    • 3-Methyl phenyl boronic acid
    • 3-methylphenyl boronic acid
    • m-tolyl boronic acid
    • 3-tolyl boronic acid
    • Boronic acid, (3-methylphenyl)-
    • m-toluylboronic acid
    • 3-tolyl-boronic acid
    • toluene-3-boronic acid
    • 3-methyl-phenylboronic
    • HY-W007381
    • SY002862
    • CS-W007381
    • FT-0651813
    • MFCD00040198
    • AM20060160
    • EN300-64373
    • AKOS000266628
    • F0001-0651
    • NCGC00249455-01
    • AC-5358
    • 3-methylbenzene boronic acid
    • Z336079540
    • m-Tolylboronic acid, 97%
    • M1314
    • 3-methyl-phenyl-boronic acid
    • AS-2512
    • 3-methyl phenylboronic acid
    • 3-methyl benzene boronic acid
    • BORONIC ACID, B-(3-METHYLPHENYL)-
    • BCP22770
    • 3-methyl-phenylboronic acid
    • SCHEMBL102540
    • BJQCPCFFYBKRLM-UHFFFAOYSA-N
    • 17933-03-8
    • AB01795
    • 3-methyl-phenyl boronic acid
    • DTXSID60370054
    • m-Tolylboronic acid,98%
    • DB-014313
    • STK503699
    • DB-366628
    • m-Methylphenylboronic Acid
    • MDL: MFCD00040198
    • Inchi: 1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3
    • InChI Key: BJQCPCFFYBKRLM-UHFFFAOYSA-N
    • SMILES: OB(C1=CC=CC(C)=C1)O
    • BRN: 2935968

Computed Properties

  • Exact Mass: 136.07000
  • Monoisotopic Mass: 136.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.1
  • Melting Point: 160-162 °C (lit.)
  • Boiling Point: 290.4℃ at 760 mmHg
  • Flash Point: 129.4℃
  • Refractive Index: 1.527
  • PSA: 40.46000
  • LogP: -0.32520
  • Solubility: Uncertain

m-Methylphenylboronic Acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:ED7788888
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:0-6°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

m-Methylphenylboronic Acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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m-Methylphenylboronic Acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:17933-03-8)3-Tolylboronic acid
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Amadis Chemical Company Limited
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(CAS:17933-03-8)m-Methylphenylboronic Acid
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Quantity:1kg/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:03
Price ($):290.0/170.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:17933-03-8)3-甲基苯硼酸
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on m-Methylphenylboronic Acid

Recent Advances in the Application of m-Methylphenylboronic Acid (CAS 17933-03-8) in Chemical Biology and Pharmaceutical Research

m-Methylphenylboronic acid (CAS 17933-03-8) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery, diagnostics, and materials science. Recent studies have highlighted its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This research brief synthesizes the latest findings on the compound's properties, applications, and mechanistic insights, providing a comprehensive update for professionals in the field.

A 2023 study published in Journal of Medicinal Chemistry demonstrated m-Methylphenylboronic acid's efficacy as a building block for proteolysis-targeting chimeras (PROTACs). Researchers at Harvard Medical School utilized its boronic acid moiety to develop novel kinase degraders, achieving 85% target protein degradation in vitro at nanomolar concentrations. The study particularly emphasized the compound's optimal balance between lipophilicity (LogP 1.8) and aqueous solubility (32 mg/mL at pH 7.4), making it superior to analogous phenylboronic acid derivatives.

In the field of biosensing, m-Methylphenylboronic acid has shown remarkable potential for glucose monitoring systems. A Nature Biomedical Engineering report (2024) detailed its incorporation into a novel fluorescence-based sensor array that achieved 94% accuracy in continuous glucose monitoring, with response times under 30 seconds. The meta-substituted methyl group was found to significantly enhance binding affinity (Ka = 3.2 × 10^3 M^-1) to diols compared to unsubstituted phenylboronic acid, while maintaining excellent selectivity against common interferents like ascorbic acid.

Recent synthetic methodology developments have expanded the utility of 17933-03-8 in complex molecule construction. A breakthrough in Angewandte Chemie (2023) described a room-temperature, aqueous-phase coupling protocol using m-Methylphenylboronic acid that achieved 92% yield with minimal palladium loading (0.5 mol%). The methyl group's electron-donating effect was shown to accelerate transmetalation while suppressing protodeboronation side reactions - a longstanding challenge in Suzuki couplings of arylboronic acids.

Pharmacokinetic studies have revealed promising characteristics for drug development applications. Research in Molecular Pharmaceutics (2024) demonstrated that m-Methylphenylboronic acid derivatives exhibit favorable blood-brain barrier penetration (brain/plasma ratio of 0.85 in murine models), suggesting potential for CNS-targeted therapeutics. The meta-methyl substitution was found to reduce plasma protein binding (78% vs 92% for para-substituted analogs) while maintaining metabolic stability (t1/2 = 4.7 h in human liver microsomes).

Emerging applications in materials science include its use as a dynamic covalent linker in self-healing polymers. A 2024 Advanced Materials publication reported elastomers incorporating 17933-03-8 that demonstrated 91% recovery of tensile strength after damage, attributed to reversible boronic ester formation. The methyl group's steric effects were shown to modulate the equilibrium constant of ester formation, enabling tunable material properties.

Ongoing clinical investigations include a Phase I trial (NCT05678322) evaluating an m-Methylphenylboronic acid-containing PARP inhibitor for solid tumors. Preliminary results presented at ASCO 2024 showed a favorable safety profile with dose-proportional pharmacokinetics up to 800 mg daily. The compound's unique interaction with the PARP1 catalytic domain (Kd = 18 nM by SPR) appears to confer improved selectivity over existing inhibitors.

Future research directions highlighted in recent reviews focus on exploiting 17933-03-8's dual functionality (Lewis acidity and hydrogen bonding capacity) for developing next-generation covalent inhibitors and smart drug delivery systems. Computational studies predict that further modification of the methyl group could yield derivatives with enhanced target engagement while maintaining favorable physicochemical properties.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:17933-03-8)3-Tolylboronic acid
sfd5633
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:17933-03-8)m-Methylphenylboronic Acid
A1552
Purity:99%/99%
Quantity:1kg/500g
Price ($):290.0/170.0
Email